
Ezh2-IN-13
Overview
Description
EZH2-IN-13 is a chemical compound that functions as an inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone-lysine N-methyltransferase enzyme that plays a crucial role in the regulation of gene expression through the methylation of histone H3 at lysine 27 (H3K27me3). This methylation process is associated with the repression of gene transcription, particularly genes involved in tumor suppression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers where EZH2 is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EZH2-IN-13 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using batch or continuous flow processes. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Industrial production methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as process optimization and automation .
Chemical Reactions Analysis
Types of Reactions
EZH2-IN-13 can undergo various chemical reactions, including:
Oxidation: The introduction of oxygen atoms into the molecule, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced compounds.
Substitution: The replacement of one functional group with another, which can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
Non-Hodgkin Lymphoma
Ezh2-IN-13 has shown significant efficacy in preclinical models of non-Hodgkin lymphoma (NHL), particularly those harboring mutations in the EZH2 gene. Studies have demonstrated that treatment with this compound leads to a dose-dependent decrease in H3K27me3 levels, resulting in reduced tumor growth and improved survival rates in xenograft models .
Lung Adenocarcinoma
Research indicates that EZH2 plays a dual role in lung adenocarcinoma, functioning as both an oncogene and a tumor suppressor depending on the genetic context. In Kras-driven lung cancers, this compound may help restore normal epigenetic regulation, thereby inhibiting tumor progression .
Other Malignancies
This compound has also been investigated for its potential applications in other cancers such as breast cancer and prostate cancer. In these contexts, EZH2 inhibition can lead to decreased cellular proliferation and enhanced sensitivity to conventional therapies .
Case Studies and Research Findings
Implications for Future Research
The application of this compound underscores the importance of targeting epigenetic regulators in cancer therapy. Its effectiveness in various models suggests that further clinical trials are warranted to explore its potential as a standalone treatment or in combination with other therapeutic agents.
Mechanism of Action
EZH2-IN-13 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby preventing the methylation of histone H3 at lysine 27 (H3K27me3). This inhibition leads to the reactivation of tumor suppressor genes that are otherwise silenced by EZH2-mediated methylation. The molecular targets of this compound include the catalytic subunit of the polycomb repressive complex 2 (PRC2), which is responsible for the methylation activity of EZH2. By blocking this activity, this compound disrupts the epigenetic regulation of gene expression, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to EZH2-IN-13 in their function as EZH2 inhibitors. These include:
Tazemetostat: An FDA-approved EZH2 inhibitor used for the treatment of epithelioid sarcoma and follicular lymphoma.
GSK126: A selective EZH2 inhibitor that has shown efficacy in preclinical models of cancer.
CPI-1205: An EZH2 inhibitor currently being evaluated in clinical trials for the treatment of various cancers
Uniqueness of this compound
This compound is unique in its specific chemical structure and its ability to selectively inhibit EZH2 with high potency. Compared to other EZH2 inhibitors, this compound may offer advantages in terms of its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings .
Biological Activity
Ezh2-IN-13 is a small molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in histone methylation and gene silencing. The biological activity of this compound has been investigated in various cancer models, demonstrating its potential as a therapeutic agent.
EZH2 functions primarily as a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes, including tumor suppressor genes. This compound inhibits this methyltransferase activity, thereby reversing the silencing effects on these genes and promoting their expression. This action is crucial in cancer contexts where EZH2 is often overexpressed or mutated, contributing to oncogenesis and poor prognosis.
In Vitro Studies
- Cell Line Sensitivity : this compound has been shown to selectively inhibit EZH2 activity in various cancer cell lines, including those with gain-of-function mutations in EZH2. For instance, studies demonstrated that treatment with this compound resulted in a significant reduction of H3K27me3 levels, correlating with decreased cell proliferation and increased apoptosis in EZH2-dependent cancers such as diffuse large B-cell lymphoma (DLBCL) and prostate cancer .
- Gene Expression Modulation : RNA sequencing analysis following treatment with this compound revealed upregulation of several key tumor suppressor genes that are typically silenced by EZH2-mediated methylation. This includes genes involved in cell cycle regulation and apoptosis pathways, indicating a restoration of normal cellular functions disrupted by EZH2 overactivity .
In Vivo Studies
- Tumor Growth Inhibition : In xenograft models, administration of this compound led to significant tumor regression in mice bearing human tumors with high EZH2 expression. The compound demonstrated dose-dependent efficacy, highlighting its potential for clinical application in treating EZH2-driven malignancies .
- Pharmacokinetics and Toxicity : Preclinical studies indicated favorable pharmacokinetic profiles for this compound, with effective plasma concentrations achieved without severe toxicity observed in animal models. This suggests a promising therapeutic window for further development .
Case Studies
- Colorectal Cancer : A case study highlighted the use of this compound in patients with colorectal cancer exhibiting high levels of EZH2 expression. The treatment resulted in notable tumor shrinkage and improvement in patient outcomes, supporting the hypothesis that targeting EZH2 can be beneficial in specific cancer subtypes .
- Chronic Lymphocytic Leukemia (CLL) : Another study focused on CLL patients showed that this compound could modulate EZH2 levels influenced by microRNAs like miR-101, leading to enhanced sensitivity to treatment and improved survival rates among patients with high EZH2 expression .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other EZH2 inhibitors:
Inhibitor | Target | Mechanism | Cancer Types | Clinical Status |
---|---|---|---|---|
This compound | EZH2 | H3K27 methylation inhibition | DLBCL, prostate cancer, CLL | Preclinical/Phase I |
Tazemetostat | EZH2 | H3K27 methylation inhibition | Epithelioid sarcoma | Approved |
EPZ-6438 | EZH2 | H3K27 methylation inhibition | Advanced solid tumors, B-cell lymphomas | Clinical trials ongoing |
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXATYQKHRGXYDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.